

Spectroscopic Data of 2-Methyltetrahydrothiophen-3-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyltetrahydrothiophen-3-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyltetrahydrothiophen-3-one** (CAS No. 13679-85-1), a heterocyclic ketone and flavor agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for **2-Methyltetrahydrothiophen-3-one** is summarized in the tables below. This allows for a clear and concise comparison of its key spectral features.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for **2-Methyltetrahydrothiophen-3-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.40	q	1H	~7.0	H-2
~2.90	m	2H	-	H-5 (CH ₂)
~2.60	m	2H	-	H-4 (CH ₂)
~1.35	d	3H	~7.0	2-CH ₃

Note: The ¹H NMR data is predicted based on the known structure and typical chemical shifts for similar compounds. A spectrum is noted as available from Sigma-Aldrich Co. LLC.[\[1\]](#)

Table 2: ¹³C NMR Data for **2-Methyltetrahydrothiophen-3-one**

Chemical Shift (δ) ppm	Assignment
214.00	C=O (C-3)
46.07	CH (C-2)
38.67	CH ₂ (C-4)
23.46	CH ₂ (C-5)
16.39	CH ₃

Data sourced from PubChem, acquired on a JEOL instrument at 100.40 MHz in CDCl₃.[\[1\]](#)

IR Spectroscopic Data

Table 3: IR Absorption Bands for **2-Methyltetrahydrothiophen-3-one**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2970-2850	C-H stretch (alkane)
~1715	C=O stretch (ketone)
~1450	C-H bend (CH ₂)
~1375	C-H bend (CH ₃)

Note: The interpretation is based on characteristic IR absorption frequencies for organic molecules. An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.^[1]

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for **2-Methyltetrahydrothiophen-3-one**

m/z	Proposed Fragment	Relative Intensity
116	[M] ⁺ (Molecular Ion)	High
88	[M - CO] ⁺	Moderate
59	[M - C ₃ H ₅ O] ⁺ or [CH ₃ CHS] ⁺	High
41	[C ₃ H ₅] ⁺	Moderate

Note: The fragmentation pattern is proposed based on the known structure and common fragmentation pathways for ketones. The molecular ion peak at m/z 116 is confirmed by the NIST Mass Spectrometry Data Center.^[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Methyltetrahydrothiophen-3-one**.

Materials and Instrumentation:

- Sample: **2-Methyltetrahydrothiophen-3-one**, neat liquid.
- Solvent: Deuterated chloroform (CDCl_3).
- NMR Tubes: 5 mm diameter.
- Instrument: 400 MHz (or higher) NMR spectrometer (e.g., JEOL, Bruker).

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Methyltetrahydrothiophen-3-one** in ~0.6 mL of CDCl_3 in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a single-pulse ^1H NMR spectrum.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire 8-16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Set the spectral width to cover the range of 0-220 ppm.
- Use a pulse angle of 30 degrees.
- Set a relaxation delay of 2 seconds.
- Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ^{13}C nucleus is less sensitive than the proton.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.
 - Identify peak multiplicities and measure coupling constants in the ^1H spectrum.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **2-Methyltetrahydrothiophen-3-one**.

Materials and Instrumentation:

- Sample: **2-Methyltetrahydrothiophen-3-one**, neat liquid.
- Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR).

Procedure:

- Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone, followed by a dry tissue.
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of **2-Methyltetrahydrothiophen-3-one** directly onto the center of the ATR crystal.
- Spectrum Acquisition:
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the spectrum over the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
 - The software will automatically perform a background subtraction.
 - Label the major absorption peaks.
 - After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue to remove all traces of the sample.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of **2-Methyltetrahydrothiophen-3-one** and identify its molecular ion and major fragments.

Materials and Instrumentation:

- Sample: **2-Methyltetrahydrothiophen-3-one**.
- Solvent: A volatile organic solvent such as dichloromethane or hexane.
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

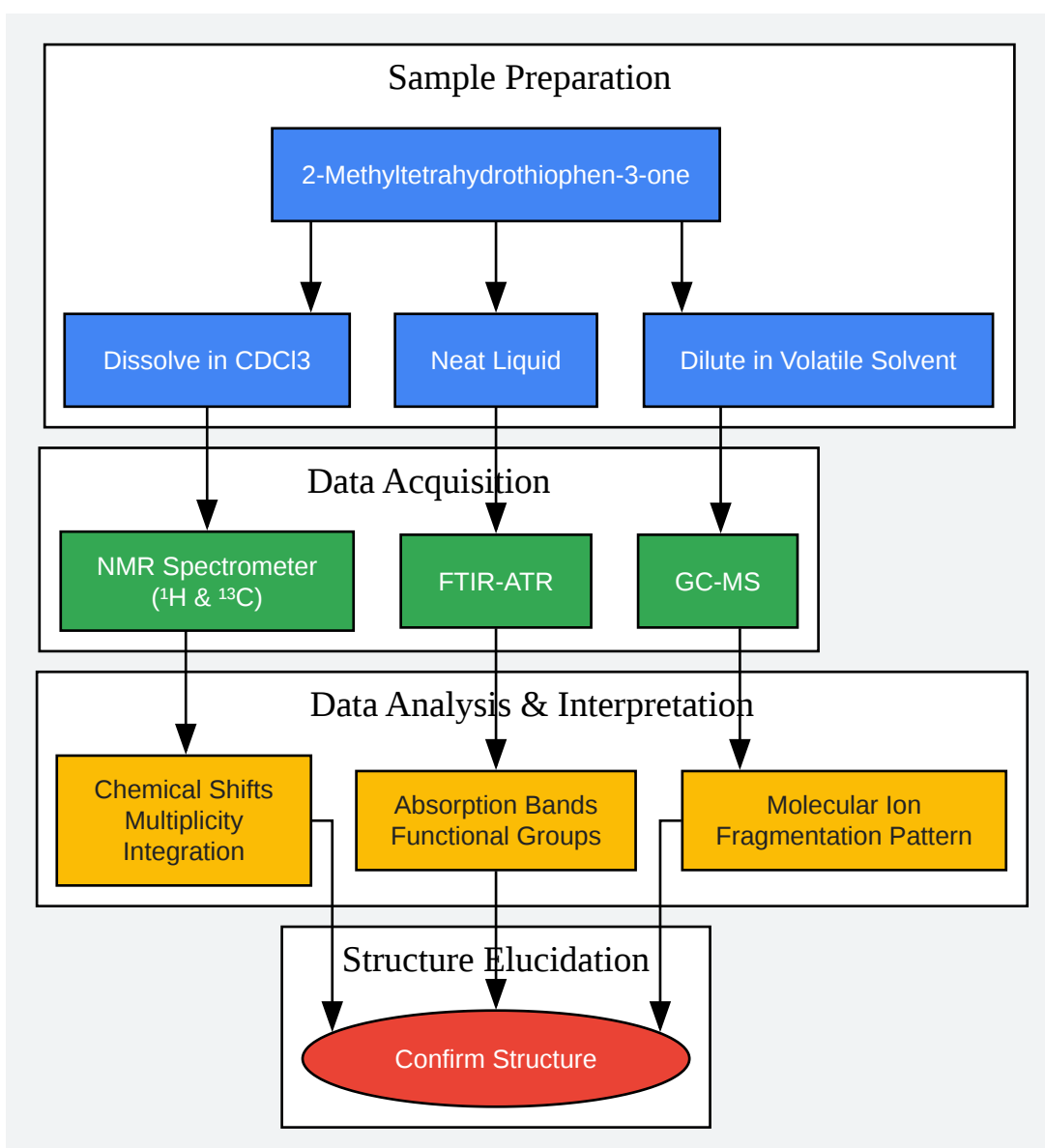
Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Methyltetrahydrothiophen-3-one** (~1 mg/mL) in a suitable volatile solvent.
- GC-MS Setup:
 - Injector: Set the injector temperature to 250°C.
 - GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.
 - Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
 - MS Interface: Set the transfer line temperature to 280°C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: Set to 230°C.
 - Mass Range: Scan from m/z 40 to 200.
- Injection and Acquisition:
 - Inject 1 µL of the prepared sample into the GC-MS.
 - Start the data acquisition.
- Data Analysis:
 - Identify the peak corresponding to **2-Methyltetrahydrothiophen-3-one** in the total ion chromatogram.
 - Extract the mass spectrum for this peak.

- Identify the molecular ion peak (M^+) and the major fragment ions.
- Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Methyltetrahydrothiophen-3-one**.



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Caption: Workflow for the spectroscopic analysis of **2-Methyltetrahydrothiophen-3-one**.

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References

- 1. Dihydro-2-methyl-3(2H)-thiophenone | C₅H₈OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]
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